叔丁基4-(4-羧酰胺苯氧基)哌啶-1-羧酸酯

描述

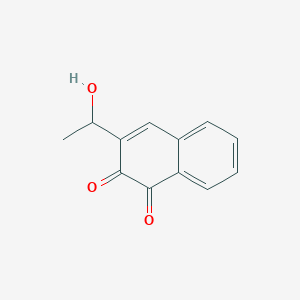

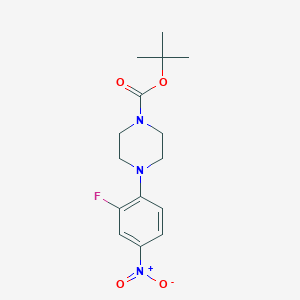

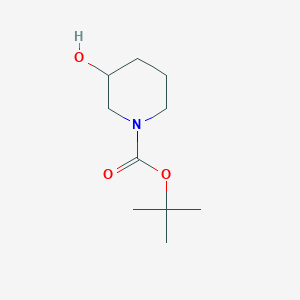

The compound tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its diverse biological activities. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, starting from simple piperidine or piperidin-4-ylmethanol precursors. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods highlight the complexity and versatility of synthetic routes available for such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (1H & 13C), and LCMS, as well as single crystal X-ray diffraction analysis . For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with typical bond lengths and angles for this type of compound . The molecular structure can significantly influence the biological activity of the compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation, amination, and substitution, to yield compounds with potential biological activities. The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for the modification of the piperidine scaffold and the introduction of pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing, intermolecular interactions, and conformation of the molecules can be studied using techniques like Hirshfeld surface analysis and fingerprint plots . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

科学研究应用

叔丁基4-(4-羧酰胺苯氧基)哌啶-1-羧酸酯应用的综合分析

叔丁基4-(4-羧酰胺苯氧基)哌啶-1-羧酸酯:是一种化学化合物,分子式为

C17H24N2O4 C_{17}H_{24}N_{2}O_{4} C17H24N2O4

,分子量为320.38 Da 。它主要用于科学研究,作为各种生化应用的构建块。以下是其在不同科学领域独特应用的详细分析。药物发现与开发

该化合物在合成新药物中起着至关重要的中间体作用。它的结构易于修饰,可导致发现具有潜在治疗应用的新型候选药物。

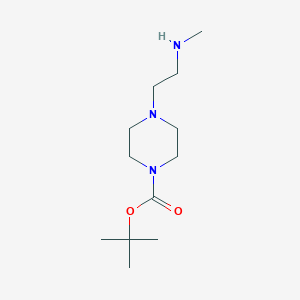

靶向蛋白降解

该化合物用作开发蛋白降解靶向嵌合体 (PROTAC) 中的半柔性连接体 。PROTAC 是一类新型药物,可选择性降解致病蛋白,为治疗各种疾病提供了一种很有前景的方法。

安全和危害

作用机制

Target of Action

The primary targets of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of “tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate” are currently unknown . As the compound’s targets and mode of action become clearer, it will be possible to describe these effects in detail.

属性

IUPAC Name |

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEPMWIIELZLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

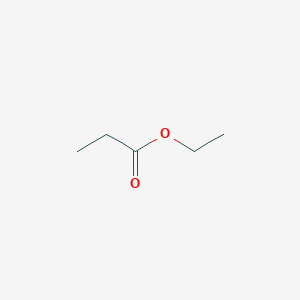

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630192 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

609781-33-1 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)